Quinoline, 4-methyl-2-(3-pyridinyl)-

Description

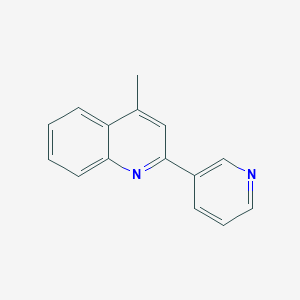

Quinoline, 4-methyl-2-(3-pyridinyl)- (compound 8a) is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 4-position and a 3-pyridinyl group at the 2-position. Its structure confers unique physicochemical and biological properties, particularly in anticancer applications. Notably, 8a exhibits exceptional selectivity for prostate carcinoma (PC3) cells, with an IC50 of 4.40 μM, while demonstrating low nonspecific cytotoxicity (IC50 = 476.69 μM) . This selectivity makes it a promising candidate for targeted cancer therapy.

Structure

3D Structure

Properties

CAS No. |

609354-46-3 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-methyl-2-pyridin-3-ylquinoline |

InChI |

InChI=1S/C15H12N2/c1-11-9-15(12-5-4-8-16-10-12)17-14-7-3-2-6-13(11)14/h2-10H,1H3 |

InChI Key |

UNRNPTIRCDAFFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Modified Kametani Reaction

The modified Kametani reaction is one of the most efficient methods for synthesizing this compound. This method involves the cyclization of appropriate precursors to yield the desired quinoline structure.

-

- The reaction typically begins with the condensation of an appropriate aromatic aldehyde with a substituted aniline.

- Subsequent cyclization occurs under acidic conditions, often using a Lewis acid catalyst.

-

- High yields and selectivity for the desired product.

- The use of readily available starting materials.

Pfitzinger Condensation

Another synthetic route involves the classic Pfitzinger condensation reaction, which is commonly used to generate quinoline derivatives.

-

- This method typically involves reacting an aminoacetophenone with a carboxylic acid derivative in the presence of a suitable dehydrating agent.

Yields :

- The yields can vary but are generally favorable, often exceeding 70% under optimized conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient approach to producing Quinoline, 4-methyl-2-(3-pyridinyl)-.

-

- The reaction is conducted in a microwave reactor, which significantly reduces reaction times compared to conventional heating methods.

Example :

- A study demonstrated that using microwave irradiation for the reaction between 2-aminoacetophenone and appropriate hydroxyacetophenone derivatives yielded high purity products in shorter times (about 30 minutes).

Other Methods

Additional methods have been explored in literature, including:

Oxidative Methods : Utilizing oxidizing agents on substituted quinolines to introduce functional groups that lead to Quinoline, 4-methyl-2-(3-pyridinyl)-.

Vilsmeier Reagent Approach : Involves using Vilsmeier reagents for formylation followed by cyclization to form quinoline derivatives.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of various synthesis methods for Quinoline, 4-methyl-2-(3-pyridinyl)-:

| Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Modified Kametani Reaction | Aromatic aldehyde, substituted aniline | Acidic conditions | >70 | High selectivity and yield |

| Pfitzinger Condensation | Aminoacetophenone, carboxylic acid derivative | Dehydrating agent | ~70 | Established method |

| Microwave-Assisted Synthesis | Aminoacetophenone derivatives | Microwave irradiation | >80 | Rapid reaction time |

| Vilsmeier Reagent Approach | Vilsmeier reagent | Varying temperatures | Varies | Versatile functionalization |

Chemical Reactions Analysis

Cyclization Reactions

The modified Kametani reaction is a prominent method for synthesizing this compound. This involves cyclization of precursors like 2-aminobenzaldehyde derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For example:

-

Precursor: 2-amino-5-methylbenzaldehyde and 3-pyridinylacetylene.

-

Conditions: KOH (10 mol%) in ethanol at 80°C.

-

Yield: ~65–75%.

Friedländer synthesis is another cyclization route, combining ortho-aminoaryl ketones with β-keto esters. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization .

Electrophilic Substitution

The quinoline core undergoes electrophilic substitution at positions 5 and 8 due to electron-rich pyridine nitrogen directing effects. Key reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0°C produces 5-nitro derivatives.

-

Sulfonation : SO₃ in H₂SO₄ yields 8-sulfo products.

Nucleophilic Additions

The pyridine nitrogen facilitates nucleophilic attacks. For example:

-

Amination : Reacting with NH₂OH·HCl in EtOH/H₂O introduces hydroxylamine groups at the 4-position.

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF forms N-alkylated derivatives.

Cross-Coupling Reactions

Suzuki-Miyaura coupling enables functionalization at the 2- and 4-positions:

| Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| 3-Pyridinylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 82 |

| 4-Methylphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF | 78 |

Data adapted from palladium-catalyzed protocols.

Multicomponent Reactions

The Doebner reaction synthesizes quinoline-4-carboxylic acid derivatives using:

Optimized Conditions :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 100°C | 85 |

| 2a Equiv. | 5 | 89 |

| Solvent | None | 91 |

Data from solvent-free protocol optimization .

Oxidation and Reduction

-

Oxidation : MnO₂ in CHCl₃ oxidizes hydroxymethyl groups to aldehydes (e.g., converting 3b to 4b in 75% yield) .

-

Reduction : H₂/Pd-C reduces the quinoline ring to tetrahydroquinoline derivatives.

Biological Activity Modulation

Derivatives show enhanced bioactivity via structural modifications:

-

Anticancer : 7-Oxo-7,8-dihydropyrido[2,3-d]pyrimidine analogs inhibit kinase enzymes (IC₅₀: 0.2–1.8 µM) .

-

Antimicrobial : Introduction of sulfonyl groups improves MIC values against S. aureus (MIC: 4 µg/mL).

Key Mechanistic Insights

Scientific Research Applications

Chemical Structure and Synthesis

Quinoline, 4-methyl-2-(3-pyridinyl)- is characterized by a fused bicyclic structure consisting of a quinoline ring substituted with a methyl group at the 4-position and a pyridine moiety at the 2-position. The unique arrangement of these functional groups contributes to its reactivity and biological properties.

The synthesis of this compound can be achieved through several methods, including:

- Iron(III)-catalyzed sequential condensation : This method allows for the efficient formation of quinoline derivatives from simpler precursors.

- Pfitzinger reaction : This reaction is utilized to create various quinoline derivatives by modifying existing compounds.

Biological Activities

Quinoline derivatives are known for their significant biological activities, including antifungal, antimalarial, antibacterial, and anticancer properties. Below are some key findings related to the biological applications of Quinoline, 4-methyl-2-(3-pyridinyl)-:

Antifungal Activity

- Studies have shown that Quinoline, 4-methyl-2-(3-pyridinyl)- exhibits antifungal properties against various strains such as Aspergillus and Trichophyton species. These compounds inhibit fungal growth by targeting specific enzymes involved in fungal metabolism .

Antimalarial Activity

- The compound has been investigated for its potential as an antimalarial agent. Research indicates that derivatives of quinoline can effectively combat Plasmodium falciparum, the causative agent of malaria. In vitro studies have demonstrated that certain derivatives show promising activity against resistant strains .

Anticancer Properties

- Quinoline derivatives have also been evaluated for their anticancer potential. A series of synthesized compounds showed varying degrees of cytotoxicity against cancer cell lines. For instance, modifications to the quinoline structure significantly enhanced their activity against specific cancer types .

Data Tables

The following table summarizes various quinoline derivatives along with their structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Quinoline (base structure) | No substituents | Limited biological activity |

| 4-Methylquinoline | Methyl group at position 4 | Antimicrobial properties |

| 4-Methyl-2-(4-pyridinyl)quinoline | Pyridine at position 2 | Antifungal activity |

| 4-Methyl-2-(3-pyridinyl)quinoline | Pyridine at position 2; methyl at position 4 | Antifungal and potential anticancer properties |

Case Studies

- Antifungal Efficacy : A study conducted on various quinoline derivatives demonstrated that those with the pyridine substitution exhibited enhanced antifungal activity compared to unsubstituted quinolines. The mechanism involves inhibition of ergosterol biosynthesis in fungal cells.

- Antimalarial Development : Research on hybrid compounds combining quinoline with pyrazolopyridine structures revealed potent antimalarial effects in both in vitro and in vivo models. The most active analogues were further tested for efficacy against resistant strains of Plasmodium falciparum, showing significant promise for future drug development .

- Anticancer Activity : A series of experiments evaluated the cytotoxic effects of modified quinolines on various cancer cell lines. Results indicated that specific substitutions on the quinoline scaffold led to increased apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-methyl-2-(3-pyridinyl)quinoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and disrupt cellular processes, leading to cell cycle arrest and apoptosis. The compound’s ability to selectively target cancer cells makes it a valuable candidate for anticancer drug development .

Comparison with Similar Compounds

Positional Isomers: 3-Pyridinyl vs. 4-Pyridinyl Substituents

- 4-Methyl-2-(4-pyridinyl)quinoline (9a): The positional isomer of 8a, featuring a 4-pyridinyl group at the 2-position, shows superior potency against cervical epithelial carcinoma (HeLa cells) with an IC50 of 0.016 μM and a selectivity index (SI) of 4168.1, far exceeding doxorubicin (IC50 = 3.62 μM, SI = 0.7) . This highlights the critical role of substituent orientation in target specificity.

Key Difference :

- The 3-pyridinyl group in 8a enhances prostate cancer selectivity, while the 4-pyridinyl group in 9a favors cervical cancer targeting.

Substitution at the 6-Position of Quinoline

- 6-Methylquinoline Derivatives: Adding a methyl group at the 6-position of quinoline (e.g., in M2 channel inhibitors) leads to steric strain, disrupting interactions with biological targets like the influenza A M2 proton channel. This modification abolishes antiviral activity .

Implication :

Substituent placement significantly impacts binding affinity. The 4-methyl-2-(3-pyridinyl) configuration in 8a avoids steric hindrance, preserving activity.

Polycyclic and Hybrid Derivatives

- Phenanthrene-Substituted Quinoline (353): The compound 4-methyl-2-(phenanthrene-3-yl)quinoline (353) exhibits enhanced steric interactions near the M2 channel’s catalytic center, improving antiviral activity compared to simpler derivatives .

- Quinoline-Pyrimidine Hybrids: Hybrids like 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones show potent anticancer activity against HepG2 and KB cell lines, demonstrating the benefit of integrating additional heterocycles .

Benzoquinoline Derivatives

- Benzo[c]quinoline: Polycyclic derivatives of benzo[c]quinoline intercalate into DNA, acting as Topo II inhibitors. While structurally bulkier than 8a, they exhibit broad anticancer activity but lack the selectivity seen in 8a .

Cytotoxicity and Selectivity Profiles

| Compound | Target Cell Line | IC50 (μM) | Selectivity Index (SI) | Key Feature |

|---|---|---|---|---|

| 8a (3-pyridinyl) | PC3 (prostate) | 4.40 | 108.3 | Low nonspecific cytotoxicity |

| 9a (4-pyridinyl) | HeLa (cervical) | 0.016 | 4168.1 | Ultra-high specificity |

| 9d | MCF-7 (breast) | 0.38 | N/A | Potent but moderate selectivity |

| Doxorubicin (reference) | Multiple | 3.62 | 0.7 | Broad toxicity |

Mechanism of Action

- 8a : Binds selectively to prostate cancer biomarkers, likely through hydrophobic interactions and π-π stacking facilitated by the 3-pyridinyl group .

- 9a : Targets cervical cancer cells via stronger hydrogen bonding with the 4-pyridinyl substituent .

Computational Insights

- Steric and Electronic Effects :

CoMFA and CoMSIA models reveal that bulky substituents (e.g., phenanthrene in 353 ) improve steric complementarity but may reduce selectivity . - Docking Studies :

8a shows optimal binding to PC3 cell receptors due to the 3-pyridinyl group’s orientation, avoiding clashes observed in 6-methyl derivatives .

Biological Activity

Quinoline derivatives, particularly Quinoline, 4-methyl-2-(3-pyridinyl)- , have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimalarial, antibacterial, antiviral, and neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Quinoline, 4-methyl-2-(3-pyridinyl)- (Chemical Formula: C15H12N2) features a quinoline core with a methyl group at the 4-position and a pyridine ring at the 2-position. This unique structure is pivotal for its biological interactions and therapeutic efficacy.

Antimalarial Activity

Research has highlighted the antimalarial potential of quinoline derivatives. A study synthesized various quinoline-pyrazolopyridine hybrids and evaluated their activity against Plasmodium falciparum. The most active compound demonstrated significant efficacy in both in vitro and in vivo models. Notably, compounds containing the quinoline scaffold were shown to inhibit schizont maturation effectively, suggesting their potential as antimalarial agents .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound ID | Structure Description | IC50 (µM) | In Vivo Efficacy |

|---|---|---|---|

| 5p | 4-(4-chlorophenyl)-6-(4-fluorophenyl) | 0.25 | High |

| 5q | 4-(4-chlorophenyl)-6-(4-methoxyphenyl) | 0.30 | Moderate |

| 5s | 4-(4-fluorophenyl)-6-phenyl | 0.40 | Low |

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been investigated. A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria, exhibiting moderate antibacterial activity. This suggests that structural modifications on the quinoline core can enhance antimicrobial efficacy .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives against SARS-CoV-2. Molecular docking studies indicated that these compounds could inhibit viral proteases effectively, showcasing their potential as therapeutic agents against COVID-19 .

Table 3: Docking Scores of Quinoline Derivatives Against SARS-CoV-2 Protease

| Compound ID | Binding Energy (kcal/mol) | Affinity Score |

|---|---|---|

| Compound A | -9.5 | High |

| Compound B | -8.7 | Moderate |

| Compound C | -7.8 | Low |

Neuroprotective Effects

Quinoline derivatives have emerged as promising candidates for neuroprotection in diseases such as Alzheimer's and Parkinson's. Studies indicate that certain derivatives exhibit antioxidant properties and can inhibit enzymes linked to neurodegeneration .

Table 4: Neuroprotective Activity Assessment

| Compound ID | Enzyme Target | Inhibition (%) |

|---|---|---|

| dQ929 | Acetylcholinesterase | 75 |

| dQ930 | Monoamine oxidase B | 68 |

Q & A

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields.

- Temperature : Higher temperatures (80–120°C) accelerate substitution but may reduce selectivity.

- Purification : Column chromatography or recrystallization is essential to isolate high-purity products, especially for biological assays .

Q. Data-Driven Approach :

| Modification | Bioavailability (%) | Half-life (h) |

|---|---|---|

| Parent Quinoline | 15–20 | 2–3 |

| Tetrahydroquinoline | 40–50 | 6–8 |

| Fluorinated Derivative | 30–35 | 4–5 |

Basic: What analytical techniques are critical for characterizing quinoline derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methoxy group integration at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions, though quinoline derivatives may exhibit low ion intensity .

- X-ray Crystallography : Resolves stereochemical ambiguities in complex spiro or fused-ring systems .

Troubleshooting : For low MS sensitivity, derivatize compounds with trifluoroacetic acid to enhance ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.